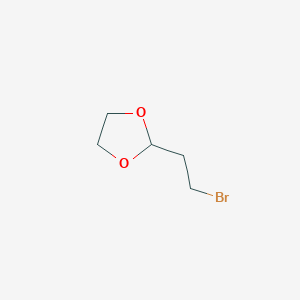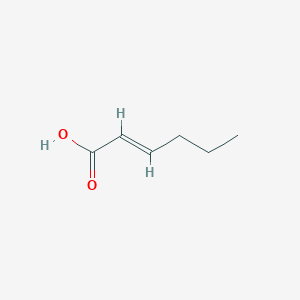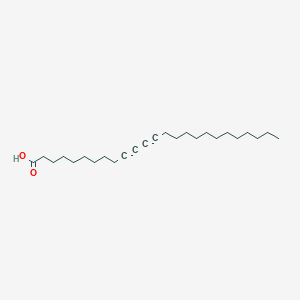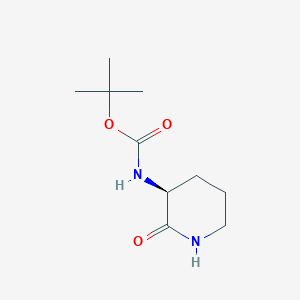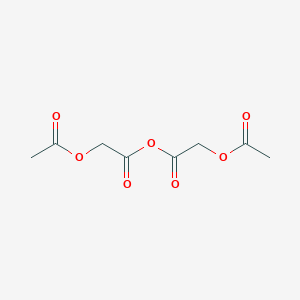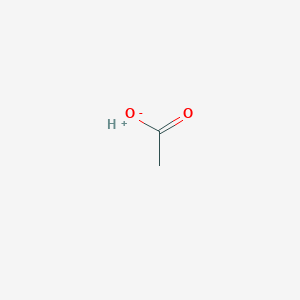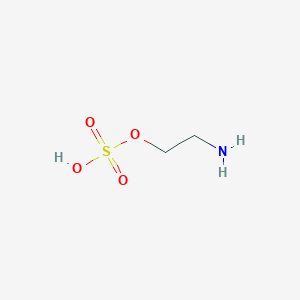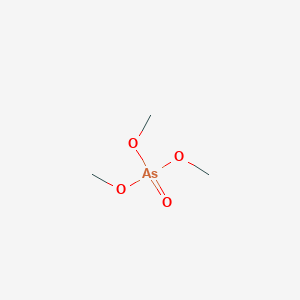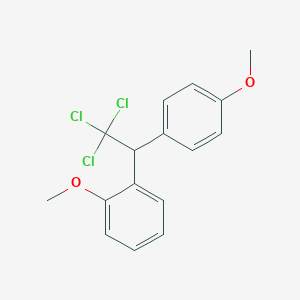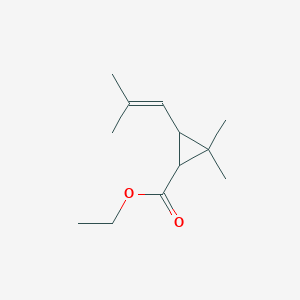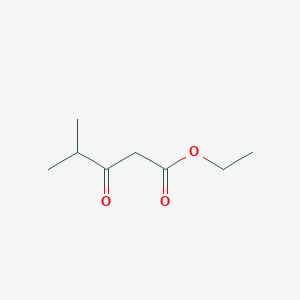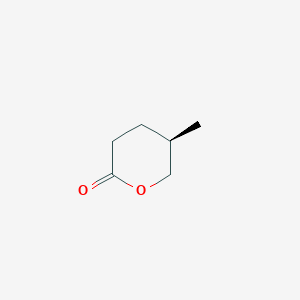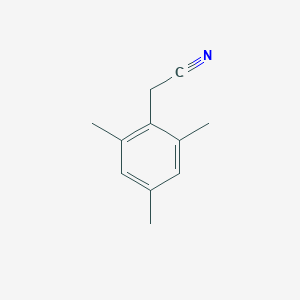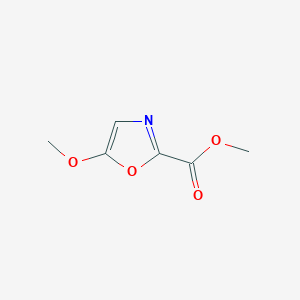
Methyl 5-methoxy-1,3-oxazole-2-carboxylate
Overview
Description
Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a compound of interest within organic chemistry, particularly for its role in synthesizing more complex molecules and its potential as a precursor for biologically active compounds. Its structural and chemical properties render it a versatile intermediate in organic synthesis, allowing for various chemical modifications and transformations.
Synthesis Analysis
The synthesis of oxazole derivatives, including methyl 5-methoxy-1,3-oxazole-2-carboxylate, can be achieved through several methods. One approach involves the formal [3+2] cycloadditions of 5-methoxyoxazoles with aldehydes in the presence of catalysts such as methylaluminum β-binaphthoxide, leading to oxazoline carboxylates with high cis-selectivity. Another method employs tin(IV) chloride catalysis for the synthesis of oxazoline-4-carboxylates by cycloaddition of 5-methoxyoxazoles with α-alkoxy aldehydes, resulting in compounds with high diastereoselectivity (Suga, Shi, & Ibata, 1993) (Suga, Fujieda, Hirotsu, & Ibata, 1994).
Scientific Research Applications
Synthesis of Natural Products : A derivative, 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, is used in the total synthesis of siphonazoles A and B, unique natural products (Zhang & Ciufolini, 2009).
Cycloadditions in Organic Chemistry : Methylaluminum-binaphthoxide enhances cis-selectivity in formal [3+2] cycloadditions of 5-alkoxyoxazoles with aldehydes for synthesizing 2-oxazoline-4-carboxylates (Suga, Shi, & Ibata, 1993).
Anticancer Activity : Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate shows potent cytotoxic activity against human cancer cells (Pilyo et al., 2020).
Photocycloaddition : The process leads to stereoselective generation of vicinal stereogenic quaternary centers, resulting in erythro beta-hydroxy dimethyl aspartates (Griesbeck, Bondock, & Lex, 2004).
Diastereoselective Synthesis : Demonstrated in the synthesis of 2-oxazoline-4-carboxylates by formal [3+2] cycloadditions (Suga, Fujieda, Hirotsu, & Ibata, 1994).
Activation in Nucleophilic Aromatic Substitution : Oxazoles with substituted groups can activate ortho-leaving groups (Cram, Bryant, & Doxsee, 1987).
Electrochemical Methoxylation : Used in the synthesis of cis- or trans-4-alkyl-5-methyl-2-oxazolidinones and their dichiral 2-amino alcohols (Zietlow & Steckhan, 1994).
Inhibition of Blood Platelet Aggregation : 5-substituted oxazole-4-carboxylic acid derivatives have shown inhibitory activity on blood platelet aggregation (Ozaki et al., 1983).
Synthesis and Transformations : Derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid were synthesized for further transformations (Prokopenko et al., 2010).
Zwitterionic Mechanism in Abnormal Diels-Alder Adducts Formation : The formation of abnormal Diels-Alder adducts of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene (Ibata et al., 1986).
Safety And Hazards
Future Directions
The future directions for “Methyl 5-methoxy-1,3-oxazole-2-carboxylate” and similar compounds could involve further exploration of their biological activities. Oxazole derivatives have been the focus of many research studies due to their wide spectrum of biological activities, making them valuable for medical applications .
Relevant Papers A comprehensive review on the biological activities of oxazole derivatives has been published, highlighting the therapeutic potentials of oxazole scaffolds . This review could provide valuable insights into the potential applications of “Methyl 5-methoxy-1,3-oxazole-2-carboxylate” and similar compounds.
properties
IUPAC Name |
methyl 5-methoxy-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-9-4-3-7-5(11-4)6(8)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWHLCLCKMXXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363432 | |
| Record name | methyl 5-methoxy-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-1,3-oxazole-2-carboxylate | |
CAS RN |
477870-14-7 | |
| Record name | 2-Oxazolecarboxylic acid, 5-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477870-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-methoxy-1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

